MS39

PROTAC EGFR degradation mutant selectivity

Standard EGFR inhibitors fail to eliminate oncogenic protein or overcome kinase-independent resistance. MS39 is a VHL-recruiting PROTAC that selectively degrades mutant EGFR while sparing wild-type EGFR. • DC50: 3.3-5.0 nM against EGFRL858R/EGFRex19del; no wild-type EGFR degradation at ≤10 μM. • Fully abrogated by VHL ligand competition or proteasome inhibition, confirming on-target mechanism. • Uniform batch quality from established suppliers ensures reproducible research outcomes.

Molecular Formula C55H71ClFN9O7S
Molecular Weight 1056.7 g/mol
Cat. No. B10819423
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMS39
Molecular FormulaC55H71ClFN9O7S
Molecular Weight1056.7 g/mol
Structural Identifiers
SMILESCC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCCCCCC(=O)N4CCN(CC4)CCCOC5=C(C=C6C(=C5)C(=NC=N6)NC7=CC(=C(C=C7)F)Cl)OC)O
InChIInChI=1S/C55H71ClFN9O7S/c1-36-50(74-35-61-36)38-18-16-37(17-19-38)32-58-53(70)45-29-40(67)33-66(45)54(71)51(55(2,3)4)63-48(68)14-11-9-7-6-8-10-12-15-49(69)65-25-23-64(24-26-65)22-13-27-73-47-30-41-44(31-46(47)72-5)59-34-60-52(41)62-39-20-21-43(57)42(56)28-39/h16-21,28,30-31,34-35,40,45,51,67H,6-15,22-27,29,32-33H2,1-5H3,(H,58,70)(H,63,68)(H,59,60,62)/t40-,45+,51-/m1/s1
InChIKeyHLFLODKZIGYHNR-LTEFSYCBSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MS39: Mutant-Selective EGFR PROTAC


(2S,4R)-1-((S)-2-(11-(4-(3-((4-((3-Chloro-4-fluorophenyl)amino)-7-methoxyquinazolin-6-yl)oxy)propyl)piperazin-1-yl)-11-oxoundecanamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide, commonly designated MS39 or compound 6, is a proteolysis-targeting chimera (PROTAC) that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase to the epidermal growth factor receptor (EGFR) [1]. The compound comprises a gefitinib-derived EGFR-binding warhead conjugated via a piperazine-undecanamido linker to a VHL-recruiting ligand incorporating the 4-methylthiazol-5-yl benzylamide hydroxyproline motif . MS39 functions as a bifunctional degrader that induces proximity between mutant EGFR and the VHL E3 ligase complex, triggering polyubiquitination and subsequent proteasome-mediated degradation of the target protein, while simultaneously retaining intrinsic EGFR kinase inhibitory activity through the gefitinib warhead [2].

Workflow Mutant EGFR degradation in NSCLC cell models
Mechanism VHL-recruiting PROTAC with gefitinib-based warhead
Selection Context Wild-type EGFR sparing at tested concentrations

Why MS39 Is Irreplaceable


MS39 cannot be functionally substituted by its parent EGFR inhibitor gefitinib or by alternative EGFR-targeting PROTACs due to its integrated bifunctional mechanism and distinct degradation selectivity profile. Gefitinib (CAS 184475-35-2) acts solely as a reversible ATP-competitive kinase inhibitor with an IC50 of approximately 33 nM against EGFR L858R mutant kinase and exhibits comparable inhibitory activity against wild-type EGFR, failing to eliminate the oncogenic protein or overcome acquired resistance mechanisms driven by kinase-independent signaling [1]. Furthermore, the cereblon-recruiting EGFR degrader MS154 (compound 10), while also degrading mutant EGFR, displays a different E3 ligase dependency, distinct degradation kinetics, and a different cellular selectivity window compared to MS39 [2]. The linker composition—featuring an 11-oxoundecanamido-piperazine spacer in MS39 versus alternative linkers in other EGFR PROTACs—directly influences ternary complex geometry, ubiquitination efficiency, and degradation selectivity, making linker substitution a non-trivial modification with unpredictable functional consequences . Consequently, researchers requiring mutant-selective EGFR degradation with defined VHL-dependence must procure MS39 specifically.

!
Gefitinib: kinase inhibition only; does not induce EGFR degradation. Direct functional replacement not supported.
!
CRBN-based EGFR degraders (e.g., MS154): distinct E3 ligase dependence may shift degradation selectivity and kinetics. Linker geometry affects ternary complex formation.
!
Alternative PROTACs: linker composition (piperazine-undecanamido in MS39) influences ubiquitination efficiency; substitution may alter degradation profile unpredictably.

MS39 Differentiation Evidence


Mutant EGFR Degradation with Wild-Type Sparing

MS39 potently induces degradation of mutant EGFR in human non-small cell lung cancer (NSCLC) cell lines harboring distinct EGFR activating mutations. In HCC827 cells bearing an exon 19 deletion (EGFRe19d), MS39 achieved a DC50 of 5.0 nM for EGFR degradation [1]. In H3255 cells expressing the L858R point mutation (EGFRL858R), MS39 achieved a DC50 of 3.3 nM [1]. Critically, MS39 exhibited no significant degradation of wild-type EGFR at concentrations up to 10 μM in cell lines expressing wild-type EGFR, demonstrating a mutant-selective degradation window exceeding 2000-fold based on the DC50 ratio between mutant and wild-type EGFR [2].

Mutant vs. Wild-Type EGFR Degradation
Head-to-head
DC50 3.3–5.0 nM (mutant) vs. no degradation at 10 μM (wild-type); >2000-fold window
Supports mutant-selective degradation endpoint review
HCC827/H3255 cells, VHL-dependent; confirm in your model
PROTAC EGFR degradation mutant selectivity DC50

MS154 Comparison: Degradation Efficiency and Selectivity

In a direct head-to-head comparison within the same study, the VHL-recruiting MS39 demonstrated superior degradation efficiency and a wider mutant-selective window compared to the cereblon-recruiting EGFR degrader MS154 (compound 10). MS39 achieved a DC50 of 3.3 nM against EGFRL858R in H3255 cells, whereas MS154 exhibited a DC50 of approximately 25 nM against the same target in the same cellular context [1]. Furthermore, MS154 showed partial degradation of wild-type EGFR at higher concentrations, whereas MS39 exhibited no wild-type EGFR degradation at concentrations up to 10 μM [2]. This differential selectivity is attributed to distinct ternary complex geometries and ubiquitination efficiencies conferred by the different E3 ligase recruitment modules [3].

MS39 vs. MS154 (VHL vs. CRBN)
Head-to-head
DC50 3.3 nM (MS39) vs. ~25 nM (MS154); wild-type sparing advantage
VHL-based degrader shows higher degradation efficiency and selectivity in tested cells
H3255 L858R cells; different E3 ligase recruitment may affect ternary complex stability
PROTAC VHL vs CRBN EGFR degradation MS154 head-to-head comparison

Anti-Proliferative Activity vs. Gefitinib in NSCLC Cells

MS39 inhibits the proliferation of H3255 NSCLC cells harboring the EGFRL858R mutation more potently than the parent EGFR inhibitor gefitinib. In cell viability assays, MS39 suppressed H3255 cell proliferation with an IC50 of approximately 15 nM, compared to gefitinib which exhibited an IC50 of approximately 45 nM in the same cellular model under identical assay conditions [1]. This approximately 3-fold enhanced anti-proliferative activity is consistent with MS39's dual mechanism of action—both kinase inhibition and catalytic protein degradation—whereas gefitinib acts solely through reversible kinase inhibition . The enhanced potency is attributed to MS39's ability to eliminate the EGFR protein pool rather than merely transiently inhibiting its kinase activity .

Anti-Proliferative Activity vs. Gefitinib
Reported
IC50 ~15 nM (MS39) vs. ~45 nM (gefitinib); H3255 cells
Supports cell proliferation endpoint review
Cross-study comparison; verify in your assay conditions
PROTAC EGFR anti-proliferative gefitinib NSCLC

Binding-Degradation Discordance at Wild-Type EGFR

MS39 binds to wild-type EGFR with a dissociation constant (Kd) of 11 nM as determined by competitive binding assay, demonstrating that the gefitinib warhead retains high affinity for the wild-type kinase domain [1]. Despite this potent binding to wild-type EGFR, MS39 does not induce degradation of the wild-type protein at concentrations up to 10 μM [2]. This discordance between binding affinity and degradation activity indicates that mutant-selective degradation arises from differential ternary complex stability or ubiquitination efficiency in the context of wild-type versus mutant EGFR, rather than from differential binding to the kinase domain [3]. Mechanistic studies with related EGFR PROTACs have confirmed that ternary complex dissociation kinetics, rather than binary binding affinities, govern degradation selectivity [4].

Binding–Degradation Discordance
Class-level
Kd 11 nM (wild-type EGFR) yet no degradation up to 10 μM; >900-fold discordance
Suggests mutant selectivity arises from ternary complex dynamics, not warhead binding
Class-level inference; confirm ternary complex stability in your system
PROTAC EGFR binding affinity ternary complex mutant selectivity

VHL- and Proteasome-Dependent Degradation Mechanism

The degradation of mutant EGFR induced by MS39 is strictly dependent on both VHL E3 ligase engagement and proteasome activity, as demonstrated by definitive control experiments. Co-treatment with excess VHL ligand (VH032) completely abrogated MS39-induced EGFR degradation, confirming that VHL recruitment is essential for the observed degradation activity [1]. Similarly, co-treatment with the proteasome inhibitor MG132 fully blocked MS39-mediated EGFR degradation, confirming that degradation proceeds through the ubiquitin-proteasome pathway rather than through off-target mechanisms or lysosomal degradation [1]. In contrast, gefitinib-mediated inhibition of EGFR phosphorylation was unaffected by either VHL ligand competition or MG132 co-treatment, underscoring the distinct and orthogonal mechanism of MS39 relative to its parent inhibitor [2].

VHL/Proteasome Dependence
Head-to-head
Degradation blocked by excess VHL ligand or MG132; gefitinib activity unaffected
Confirms VHL- and proteasome-dependent degradation mechanism
HCC827/H3255 cells; includes kinase inhibitor comparator control
PROTAC VHL-dependence proteasome mechanism of action control experiments

MS39 Application Scenarios


Mutant EGFR Signaling Without Wild-Type Interference

MS39 is ideally suited for studies requiring selective ablation of mutant EGFR protein while preserving wild-type EGFR function. Given its demonstrated DC50 values of 3.3–5.0 nM against EGFRL858R and EGFRe19d mutants with no wild-type EGFR degradation at concentrations up to 10 μM [1], MS39 enables researchers to cleanly interrogate mutant EGFR-specific signaling networks, transcriptional programs, and synthetic lethal interactions in isogenic cell line models or patient-derived xenografts. This application is particularly valuable for identifying therapeutic vulnerabilities unique to EGFR-mutant NSCLC that are masked when wild-type EGFR is also inhibited or degraded [2].

Positive Control for VHL-Recruiting PROTAC Degradation

MS39 serves as a well-characterized positive control for VHL-based PROTAC target engagement and degradation studies. Its degradation activity is fully abrogated by excess VHL ligand competition and by proteasome inhibition with MG132, confirming a clean, on-target mechanism of action [1]. Researchers developing novel VHL-recruiting PROTACs can use MS39 to benchmark degradation efficiency, to validate cellular VHL E3 ligase competency, and to establish assay conditions for quantifying target degradation. Its commercial availability from multiple reputable vendors ensures batch-to-batch consistency for reproducible control experiments .

VHL vs. CRBN EGFR Degrader Profiling

MS39 is an essential comparator for studies investigating how E3 ligase choice influences PROTAC degradation efficiency, selectivity, and ternary complex dynamics. In head-to-head comparisons, MS39 (VHL-recruiting) achieved a DC50 of 3.3 nM against EGFRL858R whereas MS154 (CRBN-recruiting) exhibited a DC50 of approximately 25 nM against the same target, with MS39 also demonstrating superior wild-type EGFR sparing [1]. Researchers conducting mechanistic studies on PROTAC ternary complex formation, ubiquitination site mapping, or E3 ligase substrate specificity can employ MS39 alongside MS154 to systematically evaluate VHL-versus-CRBN-dependent degradation outcomes [2].

Molecular Basis of Mutant-Selective Degradation

MS39 provides a unique tool for probing the structural and biophysical determinants of PROTAC mutant selectivity. Despite binding wild-type EGFR with a Kd of 11 nM, MS39 does not degrade the wild-type protein at concentrations up to 10 μM [1]. This pronounced binding-degradation discordance (>900-fold separation between binding affinity and degradation threshold) makes MS39 an ideal probe for structural biology studies—including cryo-EM, hydrogen-deuterium exchange mass spectrometry, and molecular dynamics simulations—aimed at understanding how ternary complex geometry, conformational dynamics, or ubiquitination-competent lysine accessibility differ between wild-type and mutant EGFR [2]. Such insights are critical for rational design of next-generation mutant-selective degraders.

Application
Selection Property
Validation Focus
Mutant EGFR signaling characterization
Mutant-selective degradation window
Wild-type EGFR sparing endpoint review
VHL-recruiting PROTAC target engagement studies
VHL-dependent degradation mechanism
VHL ligand competition rescue assay
E3 ligase comparative profiling
VHL vs. CRBN degradation efficiency
Ternary complex geometry analysis
Mutant-selective degradation mechanism research
Binding-degradation discordance
Ternary complex stability and ubiquitination assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for MS39

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.